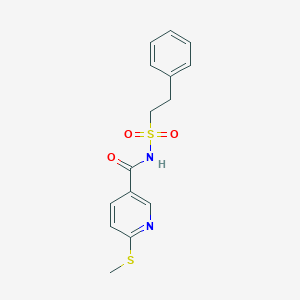
6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A study details the synthesis of polysubstituted pyridines, including compounds with methylsulfanyl groups, through methods like nucleophile induced ring transformation. This synthesis approach is significant for preparing various pyridine derivatives for further application in chemical research and development (Pratap et al., 2007).
Applications in Catalysis and Material Science
- Another research focus is on the synthesis of novel polyamides and poly(amide-imide)s derived from aromatic diamines and dicarboxylic acids. These materials, containing pyridyl moieties, show promise for advanced applications due to their high thermal stability and unique properties. The inclusion of pyridine-based compounds in polymer chains can enhance the materials' chemical resistance and mechanical properties (Saxena et al., 2003; Faghihi & Naghavi, 2008).
Role in Medicinal Chemistry
- Research into the antimicrobial activity of pyridine derivatives, including those with methylsulfanyl substituents, has been reported. These compounds exhibit significant activity against various microbial strains, indicating their potential use in developing new antimicrobial agents (Bakhite et al., 2004; Al-Omar & Amr, 2010).
Anticancer and Anti-Inflammatory Properties
- Some studies have also focused on the synthesis of pyrazolopyrimidines derivatives from pyridine precursors for evaluating their anticancer and anti-inflammatory properties. These investigations highlight the potential therapeutic applications of pyridine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Advanced Chemical Synthesis
- Innovative synthetic methods for preparing heavily substituted 2-aminopyridines from methylsulfinyl pyridines have been developed, showcasing the versatility of these compounds in chemical synthesis. These methods could enable the preparation of various biologically active molecules and facilitate new reactions in organic chemistry (Teague, 2008).
Propiedades
IUPAC Name |
6-methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-21-14-8-7-13(11-16-14)15(18)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPLIOFUDZNOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)NS(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
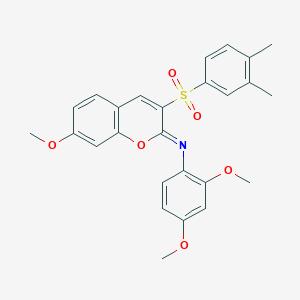
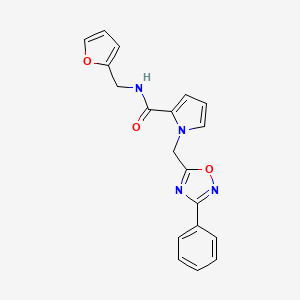
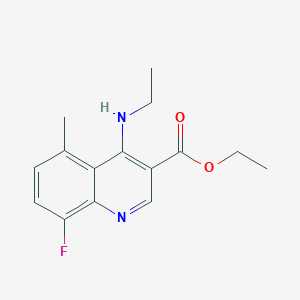
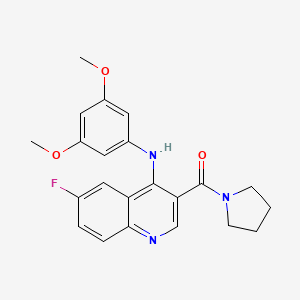
![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-phenoxyethyl)urea](/img/structure/B2376684.png)
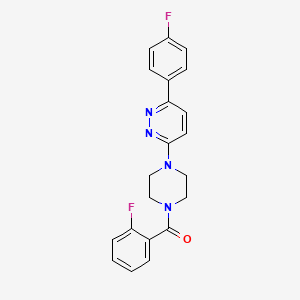
![4,4,4-trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide](/img/structure/B2376688.png)
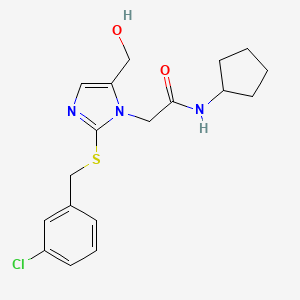
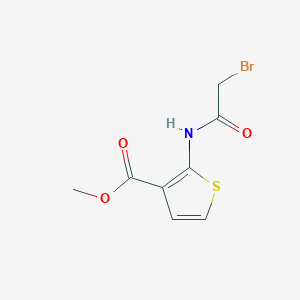
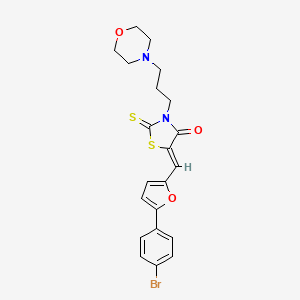
![2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2376693.png)
![Methyl 6-acetyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376696.png)
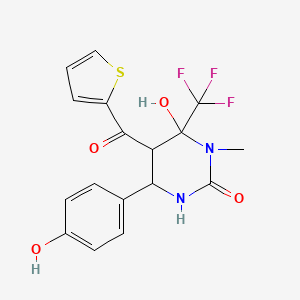
![2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile](/img/structure/B2376698.png)
